N-[(6-chloropyridin-3-yl)methyl]-N-methylamine
Overview
Description
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, also known as this compound, is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis begins with 6-chloropyridine.
Reaction with Hydrogen and Ammonia: 6-chloropyridine is reacted with hydrogen in the presence of ammonia to form 6-chloropyridin-3-ylmethylamine.
Methylation: The resulting 6-chloropyridin-3-ylmethylamine is then methylated using a methylating agent such as methyl iodide or methyl magnesium iodide to produce N-[(6-chloropyridin-3-yl)methyl]-N-methylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring[][1].
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported[][1].
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux[][1].
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions[][1].
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions[][1].
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed[][1].
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives[][1].
Reduction Products: Reduction typically yields reduced amine derivatives[][1].
Scientific Research Applications
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules[][1].
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules[][1].
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient[][1].
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals[][1].
Comparison with Similar Compounds
Similar Compounds
N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide: This compound is structurally similar but contains an acetamide group instead of a methylamine group[][1].
N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine: This compound features a cyclopropane ring, making it more rigid compared to N-[(6-chloropyridin-3-yl)methyl]-N-methylamine[][1].
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALCOJXGWJXWBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024729 | |
Record name | 6-Chloro-N-methyl-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-62-0 | |
Record name | 6-Chloro-N-methyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120739-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-methyl-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(6-chloropyridin-3-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.